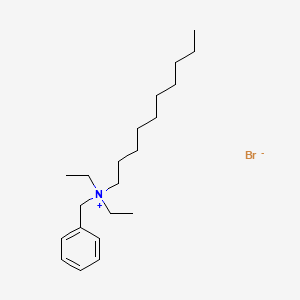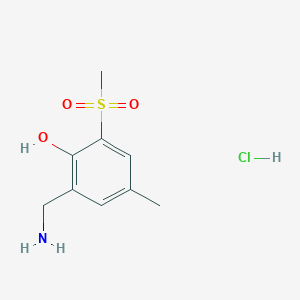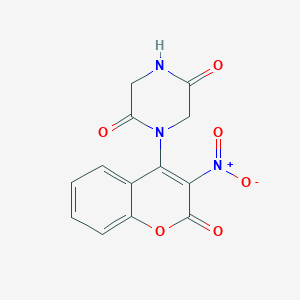
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione is a complex organic compound that belongs to the class of benzopyran derivatives These compounds are known for their diverse biological activities and are widely studied in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, which can be synthesized through the reaction of salicylaldehyde with alkyl cyanoacetates . The nitro group is introduced via nitration reactions, and the piperazine ring is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group and the benzopyran core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A benzopyran derivative known for its anticoagulant properties.
Spiro[2H-1-benzopyran-2,2’-[2H]indole]: Another benzopyran derivative with distinct chemical properties.
Uniqueness
1-(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)piperazine-2,5-dione is unique due to the presence of both the nitro group and the piperazine ring, which confer specific chemical reactivity and potential biological activities not found in other benzopyran derivatives.
Properties
CAS No. |
88353-21-3 |
|---|---|
Molecular Formula |
C13H9N3O6 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
1-(3-nitro-2-oxochromen-4-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C13H9N3O6/c17-9-6-15(10(18)5-14-9)11-7-3-1-2-4-8(7)22-13(19)12(11)16(20)21/h1-4H,5-6H2,(H,14,17) |
InChI Key |
SMGONWNPTMSHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CC(=O)N1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


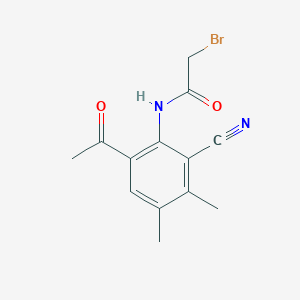
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
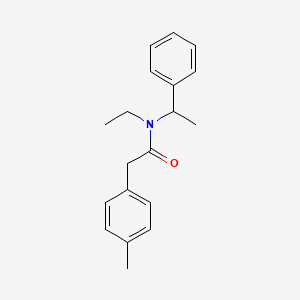
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)

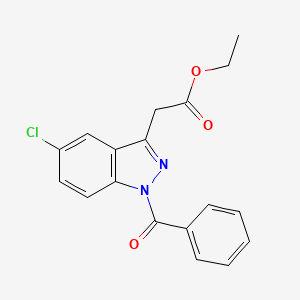
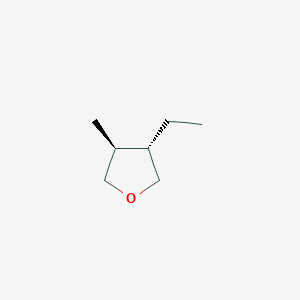
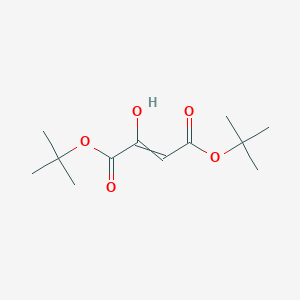
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
